Imidazo[1,2-a]pyrazine-8-thiol Imidazo[1,2-a]pyrazine-8-thiol
Brand Name: Vulcanchem
CAS No.: 95186-06-4
VCID: VC7632366
InChI: InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
SMILES: C1=CN2C=CN=C2C(=S)N1
Molecular Formula: C6H5N3S
Molecular Weight: 151.19

Imidazo[1,2-a]pyrazine-8-thiol

CAS No.: 95186-06-4

Cat. No.: VC7632366

Molecular Formula: C6H5N3S

Molecular Weight: 151.19

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrazine-8-thiol - 95186-06-4

Specification

CAS No. 95186-06-4
Molecular Formula C6H5N3S
Molecular Weight 151.19
IUPAC Name 7H-imidazo[1,2-a]pyrazine-8-thione
Standard InChI InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
Standard InChI Key CVZWEMLOWNFSIM-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C2C(=S)N1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Imidazo[1,2-a]pyrazine-8-thiol belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused imidazole and pyrazine ring system. The thiol group at position 8 enhances its nucleophilic reactivity, enabling facile derivatization (Figure 1) . Key identifiers include:

PropertyValueSource
CAS Number95186-06-4
Molecular FormulaC6H5N3S\text{C}_6\text{H}_5\text{N}_3\text{S}
Molecular Weight151.19 g/mol
DensityNot Available
Melting PointNot Available

The absence of reported density and melting point data underscores the need for further experimental characterization .

Tautomerism and Reactivity

The thiol group at position 8 allows tautomerization between the thiol (-SH\text{-SH}) and thione (C=S\text{C=S}) forms, a feature critical for its participation in nucleophilic substitution reactions . This tautomerism influences its solubility and stability, though specific thermodynamic data remain unstudied.

Synthesis and Derivatization Strategies

Functionalization at Position 8

Bromination at position 8 followed by nucleophilic substitution with secondary amines (e.g., morpholine, piperidine) is a common strategy to diversify the scaffold . For instance, 8-bromo-2-phenylimidazo[1,2-a]pyrazine reacts with morpholine under heating to yield 8-morpholino derivatives (Scheme 1) . The thiol group itself can act as a leaving group, enabling further cross-coupling reactions, though literature examples are sparse.

Scheme 1: Representative Synthesis of 8-Substituted Derivatives

8-Bromo-imidazo[1,2-a]pyrazine+MorpholineΔ8-Morpholino-imidazo[1,2-a]pyrazine+HBr\text{8-Bromo-imidazo[1,2-a]pyrazine} + \text{Morpholine} \xrightarrow{\Delta} \text{8-Morpholino-imidazo[1,2-a]pyrazine} + \text{HBr}

Recent Advances in Metal-Free Synthesis

Metal-free protocols, such as potassium hydroxide-mediated intramolecular amidation, have been explored for related imidazo[1,2-a]pyridines, suggesting potential applicability to pyrazine analogs . These methods avoid transition-metal catalysts, reducing cost and toxicity .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy: The thiol group exhibits characteristic ν(S-H)\nu(\text{S-H}) stretches near 2550–2600 cm1^{-1}, though this band is often weak or absent due to tautomerization .

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ\delta 7.3–8.1 ppm, while methyl groups (e.g., at position 6) appear as singlets near δ\delta 2.5 ppm .

  • Mass Spectrometry: The molecular ion peak at m/zm/z 151.19 ([M+^+]) confirms the molecular formula .

Solubility and Stability

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, but quantitative data are lacking. The compound is sensitive to oxidation, necessitating inert storage conditions .

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory .

  • Ventilation: Use fume hoods or ensure continuous airflow to prevent vapor accumulation .

  • First Aid: For eye exposure, rinse immediately with water for 15 minutes; for skin contact, wash with soap and water .

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